3-Chloro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula and a molecular weight of 199.63 g/mol. It is classified as an aromatic amide due to the presence of a benzene ring and an amide functional group. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
The compound's synthesis can be traced back to various methodologies involving chlorinated benzene derivatives and N-methoxy-N-methylamine. It has been identified in chemical databases and literature, with a CAS number of 145959-21-3, indicating its recognition in chemical registries.
3-Chloro-N-methoxy-N-methylbenzamide falls under the category of Weinreb amides, which are characterized by their utility in organic synthesis, particularly in forming carbon-carbon bonds. This classification is significant for its reactions with Grignard reagents and organolithium compounds, making it valuable in synthetic organic chemistry.
The synthesis of 3-Chloro-N-methoxy-N-methylbenzamide typically involves several steps:
The reaction conditions are crucial for optimizing yield and purity. The use of acetonitrile as a solvent aids in solubility, while calcium carbonate acts as a base to neutralize any acid generated during the reaction. The final product is purified using techniques such as column chromatography.
The molecular structure of 3-Chloro-N-methoxy-N-methylbenzamide can be represented by its canonical SMILES notation: CN(C(=O)C1=CC(=C(C=C1)Cl)OC). This indicates the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the nitrogen atom of the amide.
COMFNFUGYMZWBD-UHFFFAOYSA-N3-Chloro-N-methoxy-N-methylbenzamide can participate in various chemical reactions:
Common reagents used in these reactions include sodium amide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for achieving desired outcomes.
The mechanism by which 3-Chloro-N-methoxy-N-methylbenzamide exerts its effects largely depends on its structural features:
Data on specific reaction rates or mechanisms can vary based on experimental conditions but generally follow established organic chemistry principles.
3-Chloro-N-methoxy-N-methylbenzamide has several scientific uses:
This compound's diverse applications highlight its significance in both academic research and industrial chemistry contexts.
The synthesis of 3-Chloro-N-methoxy-N-methylbenzamide (CAS 145959-21-3, C₉H₁₀ClNO₂, MW 199.63 g/mol) leverages catalytic transformations to construct its Weinreb amide moiety (–CO-N(OCH₃)CH₃), a pivotal pharmacophore. Manganese-catalyzed interrupted borrowing hydrogen (IBH) strategies represent a breakthrough, utilizing methanol as both solvent and C1 source. This approach dehydrogenates methanol to formaldehyde, which then condenses with primary amides in situ under Mn(I) catalysis. The resulting imine undergoes methoxymethylation, releasing H₂ as the sole by-product [7].
Critical to this process is the MnBr(CO)₅/L7 catalyst system (5 mol%), paired with K₂CO₃ base (1.5 equiv) in methanol at 130°C. This system achieves >83% yield of 3-Chloro-N-methoxy-N-methylbenzamide from 3-chlorobenzamide, demonstrating high chemoselectivity for halogenated substrates [7] [8]. Catalyst screening reveals Mn(CO)₅Br's superiority over alternatives (e.g., Cp*Mn(CO)₃ or CoCl₂), while ligand optimization shows that phosphine-free NNN ligands (L7) outperform bidentate phosphines (L5–L6) by enhancing electrophile activation [7].
Table 1: Catalyst Screening for Methoxymethylation of 3-Chlorobenzamide
| Catalyst | Ligand | Yield (%) | Key Observations |
|---|---|---|---|
| MnBr(CO)₅ | L7 | 83 | Optimal system |
| MnBr(CO)₅ | L5 | 56 | Moderate dehalogenation side-reactions |
| Cp*Mn(CO)₃ | L7 | n.d. | No product formation |
| None | L7 | n.d. | Reaction requires Mn catalyst |
Functionalization of the 3-chlorobenzoyl scaffold demands innovations to overcome electronic deactivation by the meta-chloro group. Ligand-accelerated catalysis addresses this: The NNN-pincer ligand (L7) enhances substrate binding via N–H⋯O hydrogen bonding, facilitating nucleophilic attack on the transient formaldehyde intermediate [7]. This enables 89% yield for electron-rich benzamides and >75% yield for halogenated analogs like 3-chloro derivatives [7].
Solvent engineering further optimizes the reaction. Methanol’s dual role as reagent and solvent eliminates need for stoichiometric alkyl halides or formaldehyde, aligning with green chemistry principles. For halogen-sensitive substrates, continuous-flow microreactors mitigate side reactions (e.g., SNAr with methanol), as demonstrated for the isomeric 4-Chloro-N-methoxy-N-methylbenzamide synthesis [6]. Alternative routes, such as coupling 3-chlorobenzoyl chloride with N,O-dimethylhydroxylamine, require rigorous anhydrous conditions but remain viable for small-scale production (e.g., 52% yield from 3-Chlorobenzyl alcohol) [8].
Scaling 3-Chloro-N-methoxy-N-methylbenzamide synthesis faces three key hurdles:
Yield optimization strategies include:
Table 2: Industrial Supply Chain Data for 3-Chloro-N-methoxy-N-methylbenzamide
| Supplier | Packaging | Purity (%) | Price (USD) | Regional Availability |
|---|---|---|---|---|
| Biosynth Carbosynth | 1 g | >95 | 156 | Global |
| American Custom Chemicals | 1 g | 95 | 289.80 | Americas |
| ACS Reagentes | 5 g | 98 | ~54.50* | Brazil |
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: